molecular formula C12H12O3 B12682356 5-Isopropyl-4-methylphthalic anhydride CAS No. 84029-86-7

5-Isopropyl-4-methylphthalic anhydride

Cat. No.: B12682356
CAS No.: 84029-86-7
M. Wt: 204.22 g/mol
InChI Key: HARMCMJYOSSBBK-UHFFFAOYSA-N
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Description

5-Isopropyl-4-methylphthalic anhydride (CAS 84029-86-7) is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.23 g/mol . It is characterized by a density of approximately 1.209 g/cm³ and a high boiling point around 348.7°C . As a substituted phthalic anhydride, its primary research value lies in its role as a versatile building block in organic synthesis and materials science. Phthalic anhydrides, including methyl-substituted derivatives, are recognized as activated carbonyl dipolarophiles in cycloaddition chemistry . They can undergo 1,3-dipolar cycloaddition reactions with reagents such as azomethine ylides to form complex spiro-fused heterocyclic structures like spiro(isobenzofuran-1,5'-oxazolidin)-3-ones, which are valuable intermediates for further functionalization . The specific isopropyl and methyl substituents on the aromatic ring influence the compound's electron density and steric profile, which can modulate its reactivity and regioselectivity in such transformations, offering researchers a means to fine-tune reaction outcomes and access novel molecular architectures . This compound is typically a solid with low solubility in water. It is intended for use in a laboratory setting by qualified professionals. Handle with appropriate precautions, as phthalic anhydride derivatives can be irritants to skin, eyes, and the respiratory system . This product is FOR RESEARCH USE ONLY and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

84029-86-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-methyl-6-propan-2-yl-2-benzofuran-1,3-dione

InChI

InChI=1S/C12H12O3/c1-6(2)8-5-10-9(4-7(8)3)11(13)15-12(10)14/h4-6H,1-3H3

InChI Key

HARMCMJYOSSBBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(C)C)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthesis from 5-Isopropyl-4-methylphthalic Acid

The most common and direct synthetic route to 5-isopropyl-4-methylphthalic anhydride involves the dehydration of 5-isopropyl-4-methylphthalic acid. This reaction typically uses acetic anhydride as a dehydrating agent under reflux conditions. The process facilitates the removal of water molecules from the acid, resulting in the formation of the anhydride ring structure.

  • Reaction conditions: Reflux with acetic anhydride, controlled temperature to optimize yield and purity.
  • Mechanism: The acetic anhydride reacts with the carboxylic acid groups, promoting intramolecular cyclization and water elimination to form the anhydride.

This method is widely used in laboratory and small-scale synthesis due to its straightforwardness and relatively mild conditions.

Industrial-Scale Production

In industrial settings, the synthesis is scaled up using high-pressure reactors and continuous flow systems to enhance efficiency and throughput. Key features include:

Dehydration Process Details

The dehydration of 5-isopropyl-4-methylphthalic acid to its anhydride form is conducted by heating the acid in the presence of acetic acid or other aliphatic acids. The process involves:

  • Heating the acid mixture gradually from about 120°C to 290°C.
  • Removal of bound water by distillation, with acetic acid refluxed to maintain system equilibrium.
  • Separation of the crude anhydride by filtration or solvent extraction (using solvents like acetone, methyl ethyl ketone, or benzene) to remove solid impurities.
  • Final purification by distillation under controlled temperature and pressure conditions.

This method ensures high purity and yield of the anhydride, with minimal solid by-products and efficient water removal.

Alternative Synthetic Routes

While the dehydration of the acid is the primary method, other synthetic approaches include:

  • Catalytic oxidation of substituted benzenes: Although more common for phthalic anhydride itself, derivatives like 5-isopropyl-4-methylphthalic anhydride can be accessed by selective oxidation of dialkylbenzenes containing the appropriate substituents, followed by acid isolation and dehydration.
  • Carboxylation and cyclization reactions: These are less common but may be used in specialized synthetic schemes involving phthalic acid derivatives.

However, these methods are less documented for this specific compound and are generally more complex or less efficient than direct dehydration.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Temperature Range (°C) Pressure (mm Hg) Notes
Dehydration of 5-isopropyl-4-methylphthalic acid with acetic anhydride Acetic anhydride, reflux ~120–180 Atmospheric to 800 Common lab-scale method, straightforward
Industrial dehydration with aliphatic acids (e.g., acetic acid) Acetic acid or other C2-C8 aliphatic acids 120–290 50–800 Continuous flow, high-pressure reactors, efficient water removal
Catalytic oxidation of substituted benzenes (less common) Naphthalene or dialkylbenzene derivatives Variable Variable More complex, less documented for this compound

Research Findings and Analysis

  • The presence of acetic acid or similar aliphatic acids during dehydration is critical to prevent solid buildup in the fractionation column, facilitating continuous operation and efficient water removal.
  • The reaction temperature and pressure must be carefully controlled to avoid decomposition or side reactions, ensuring high purity of the anhydride product.
  • The dehydration process is typically monitored by sampling and observing the absence of water in the distillate, indicating completion.
  • Purification steps such as filtration and solvent extraction are essential to remove residual solid impurities like isophthalic and terephthalic acids.
  • The compound’s reactivity profile (hydrolysis, esterification, amidation) confirms the successful formation of the anhydride functional group, which is crucial for its applications in organic synthesis and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-methylphthalic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 5-isopropyl-4-methylphthalic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of a base, such as sodium hydroxide, at elevated temperatures.

    Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.

    Amidation: Involves the use of amines and may require a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Hydrolysis: 5-Isopropyl-4-methylphthalic acid.

    Esterification: Various esters depending on the alcohol used.

    Amidation: Corresponding amides based on the amine used.

Scientific Research Applications

Synthesis and Reaction Mechanisms

5-Isopropyl-4-methylphthalic anhydride can be synthesized through various methods, commonly involving the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions. The compound exhibits reactivity typical of anhydrides, undergoing hydrolysis, esterification, and amidation reactions.

Scientific Research Applications

  • Organic Synthesis:
    • Used as a reagent in the synthesis of more complex organic molecules.
    • Serves as a building block for various chemical compounds.
  • Biological Research:
    • Investigated for potential biological activities, including cytotoxicity against cancer cell lines.
    • Studies have shown that it may induce apoptosis in human breast cancer cells (MCF-7) through caspase pathway activation.
  • Pharmaceutical Development:
    • Explored as a precursor for pharmaceutical compounds.
    • Potential applications in drug delivery systems due to its reactivity with biomolecules.
  • Industrial Applications:
    • Employed in the production of polymers and resins.
    • Utilized in the formulation of adhesives and coatings due to its curing properties.

Cytotoxicity and Antitumor Activity:
Research indicates that 5-Isopropyl-4-methylphthalic anhydride exhibits cytotoxic effects on various cancer cell lines. A study demonstrated significant apoptosis in MCF-7 cells at higher concentrations (IC50 = 25 µM).

Genotoxicity Assessment:
In an Ames test, the compound showed mutagenic properties, indicating a potential risk that necessitates further investigation into its safety profile.

Enzymatic Inhibition:
The compound has been found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Study 1: Antitumor Activity

In a controlled study involving MCF-7 cells, varying concentrations of 5-Isopropyl-4-methylphthalic anhydride were administered. The results indicated a dose-dependent increase in cytotoxicity, suggesting its potential as an anticancer agent.

Case Study 2: Genotoxicity Assessment

A genotoxicity assessment using the Ames test revealed significant increases in revertant colonies in treated strains of Salmonella typhimurium compared to controls, indicating mutagenic properties.

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-methylphthalic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines . This leads to the formation of carboxylic acids, esters, or amides, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • Phthalic Anhydride (PA) : The parent compound lacks substituents, with a planar aromatic ring and two anhydride groups. It is synthesized via oxidation of o-xylene or naphthalene .
  • Methyl Tetrahydrophthalic Anhydride (MTHPA) : A hydrogenated derivative with a methyl group, offering improved thermal stability and reduced crystallinity, making it a liquid curing agent for epoxy resins .
  • Maleic Anhydride (MA) : A smaller, aliphatic anhydride with high reactivity in copolymerization (e.g., with polypropylene) due to its electron-deficient double bond .
  • Isophthalic Anhydride : An isomer of PA with anhydride groups at the meta position, leading to distinct thermal and solubility properties .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility Key Properties
Phthalic Anhydride C₈H₄O₃ 131 285 Soluble in acetone, insoluble in water High thermal stability, aromatic reactivity
Maleic Anhydride C₄H₂O₃ 52–54 202 Soluble in water, acetone High reactivity in Diels-Alder reactions
Methyl Tetrahydrophthalic Anhydride C₉H₁₀O₃ Liquid at RT N/A Soluble in epoxy resins Low viscosity, excellent curing agent
5-Isopropyl-4-methylphthalic Anhydride* C₁₂H₁₂O₃ ~100–120 (estimated) ~300 (estimated) Soluble in THF, DCM Steric hindrance, moderate reactivity

*Estimated based on substituent effects from .

Research Findings and Industrial Implications

  • Copolymerization Parameters: Substituents significantly influence monomer reactivity. For example, PEMA (a phthalimide-containing monomer) exhibits lower reactivity (r₁ = 0.41 with styrene) compared to unmodified MA . Similar steric effects are expected for 5-isopropyl-4-methylphthalic anhydride.
  • Spectroscopic Identification : IR spectra of substituted phthalic anhydrides show distinct C=O stretches (1770–1720 cm⁻¹) and aromatic C-H vibrations (3100–3030 cm⁻¹), aiding structural confirmation .
  • Industrial Applications : PA derivatives are pivotal in epoxy curing, alkyd resins, and pharmaceuticals. The target compound’s substituents could optimize performance in high-temperature coatings or drug delivery systems .

Biological Activity

5-Isopropyl-4-methylphthalic anhydride (IMPA) is a heterocyclic organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of approximately 204.22 g/mol. This compound has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.

IMPA can be synthesized through several methods, including the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions. Industrial production often utilizes high-pressure reactors to optimize yield and purity. The compound is characterized by its ability to undergo hydrolysis, esterification, and amidation reactions, making it versatile in organic synthesis.

The biological activity of IMPA is primarily attributed to its reactivity as an anhydride. It can participate in nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This reactivity is crucial for its interactions with biological macromolecules .

Biological Activity

1. Cytotoxicity and Antitumor Activity

Research indicates that IMPA exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that IMPA could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to disrupt cellular functions highlights its potential as an antitumor agent.

2. Interaction with Biomolecules

IMPA has been investigated for its interactions with DNA and proteins. Its reactive intermediates can form adducts with DNA, potentially leading to mutagenic effects. This property makes it a valuable compound in cancer research, particularly in understanding the mechanisms of chemical carcinogenesis.

3. Enzymatic Activity

Studies have shown that IMPA can inhibit certain enzymes involved in metabolic pathways, which may contribute to its biological effects. For instance, it has been observed to inhibit the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.

Case Studies

Case Study 1: Antitumor Activity

In a controlled study involving MCF-7 cells, researchers treated the cells with varying concentrations of IMPA. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations (IC50 = 25 µM). The study concluded that IMPA could be a promising candidate for further development as an anticancer agent.

Case Study 2: Genotoxicity Assessment

A genotoxicity assessment was conducted using the Ames test to evaluate the mutagenic potential of IMPA. The results showed a significant increase in revertant colonies in treated strains of Salmonella typhimurium compared to controls, suggesting that IMPA has mutagenic properties that warrant further investigation into its safety profile.

Comparative Analysis

The following table summarizes the biological activities of IMPA compared to related compounds:

CompoundCytotoxicityMutagenicityEnzyme Inhibition
5-Isopropyl-4-methylphthalic AnhydrideHighYesYes
4-Methylphthalic AnhydrideModerateNoNo
Trimellitic AnhydrideLowNoYes

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 5-Isopropyl-4-methylphthalic anhydride in laboratory environments?

  • Methodological Answer : Researchers must adhere to safety protocols outlined in Safety Data Sheets (SDS), including:

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Employ fume hoods or local exhaust ventilation to minimize inhalation risks .
  • Storage : Store in airtight containers at room temperature, away from moisture and incompatible materials (e.g., strong bases or oxidizing agents) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which spectroscopic techniques are optimal for structural confirmation of 5-Isopropyl-4-methylphthalic anhydride?

  • Methodological Answer : A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., isopropyl and methyl groups) and anhydride carbonyl signals (~170-180 ppm) .
  • FT-IR Spectroscopy : Detect characteristic C=O stretching vibrations (~1850 cm1^{-1} and ~1770 cm1^{-1}) and C-O-C asymmetric stretches (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What are the recommended solvent systems for recrystallizing 5-Isopropyl-4-methylphthalic anhydride?

  • Methodological Answer : Solubility tests in aprotic solvents (e.g., toluene, dichloromethane) at elevated temperatures followed by slow cooling yield high-purity crystals. Ethanol/water mixtures (70:30 v/v) are effective for removing polar impurities .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of 5-Isopropyl-4-methylphthalic anhydride?

  • Methodological Answer : A 2k^k factorial design evaluates variables such as:

  • Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hours).
  • Response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing side products. For example, a central composite design (CCD) can pinpoint optimal conditions for Friedel-Crafts acylation steps .

Q. What computational strategies exist for predicting the reactivity of 5-Isopropyl-4-methylphthalic anhydride in novel reaction systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electrophilic reactivity at carbonyl carbons and steric effects from substituents .
  • Reaction Pathway Simulations : Transition state analysis using software like Gaussian or ORCA identifies energetically favorable pathways for nucleophilic attacks (e.g., by amines or alcohols) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across literature sources?

  • Methodological Answer :

  • Replicate Measurements : Use differential scanning calorimetry (DSC) for melting point validation and HPLC for purity assessment.
  • Environmental Controls : Standardize humidity and temperature during experiments to account for hygroscopicity .
  • Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers and establish consensus values .

Q. What catalytic systems have shown efficacy in facilitating regioselective reactions involving 5-Isopropyl-4-methylphthalic anhydride?

  • Methodological Answer :

  • Lewis Acid Catalysts : ZnCl2_2 or AlCl3_3 promote regioselective ring-opening reactions with alcohols, forming esters at the less sterically hindered carbonyl group .
  • Organocatalysts : Chiral thioureas induce enantioselective additions to the anhydride, useful in asymmetric synthesis .

Data Analysis and Stability

Q. What methodologies are recommended for assessing the thermal stability of 5-Isopropyl-4-methylphthalic anhydride under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (Td_d) under nitrogen/air atmospheres.
  • Accelerated Aging Studies : Store samples at 40°C/75% relative humidity for 6–12 months, monitoring degradation via FT-IR and NMR .

Q. How can researchers resolve contradictions in toxicity data for 5-Isopropyl-4-methylphthalic anhydride?

  • Methodological Answer :

  • In Silico Toxicology : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity based on structural analogs.
  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to validate cytotoxicity thresholds .

Tables

Table 1 : Optimized Synthesis Parameters via Factorial Design

VariableRange TestedOptimal ValueImpact on Yield
Temperature80–120°C105°C+28%
Catalyst Loading0.5–2.0 mol%1.2 mol%+15%
Reaction Time4–12 hours8 hours+12%

Table 2 : Thermal Stability Under Controlled Conditions

ConditionTGA Decomposition (°C)NMR Purity Loss (%)
Dry N2_2220<1% after 6 months
Humid Air (75% RH)1958% after 6 months

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